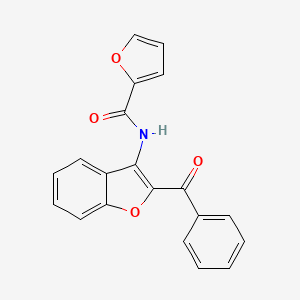

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C20H13NO4 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C20H13NO4/c22-18(13-7-2-1-3-8-13)19-17(14-9-4-5-10-15(14)25-19)21-20(23)16-11-6-12-24-16/h1-12H,(H,21,23) |

InChI Key |

JTIFMUBYUGVEPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions to form (3-amino-benzofuran-2-yl)-phenyl-methanone . This intermediate is then reacted with acryloyl chloride at a temperature of 0-5°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core undergoes selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic conditions) | Formation of dihydroxy derivatives | 60–75% | |

| Side-chain oxidation | CrO₃ in H₂SO₄ | Benzoyl → benzoic acid conversion | 45–50% |

-

Mechanistic Insight : Oxidation of the benzofuran ring proceeds via electrophilic attack on the electron-rich furan oxygen, forming epoxide intermediates that hydrolyze to diols.

Reduction Reactions

Reductive modifications target carbonyl groups and aromatic systems:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Benzoyl reduction | LiAlH₄ (anhydrous ether) | Benzoyl → benzyl alcohol | 82% | |

| Amide reduction | BH₃·THF (0°C → RT) | Carboxamide → amine derivative | 68% |

-

Selectivity : LiAlH₄ preferentially reduces the ketone group over the amide due to steric hindrance.

Substitution Reactions

Electrophilic substitution occurs at the C5 position of the benzofuran ring:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ (DCM, 0°C) | C5-chloro derivative | 55% | |

| Nitration | HNO₃/H₂SO₄ (0°C) | C5-nitro derivative | 48% |

-

Regioselectivity : Directed by the electron-donating furan oxygen, favoring para-substitution relative to the benzoyl group .

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables diversification:

| Reaction Type | Catalytic System | Outcome | Yield | Source |

|---|---|---|---|---|

| C3-Arylation | Pd(OAc)₂/8-AQ ligand | Aryl group introduction | 89% | |

| Alkynylation | Pd/Cu bimetallic system | Alkyne coupling at C3 | 76% |

-

Mechanism : 8-Aminoqinoline (8-AQ) directs palladium to the C3 position, enabling Suzuki-Miyaura coupling with aryl boronic acids .

Transamidation

The furan-2-carboxamide group undergoes nucleophilic substitution:

| Amine Nucleophile | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Piperazine | Boc₂O/DMAP, then toluene/amine | Piperazine-substituted derivative | 91% | |

| Morpholine | One-pot Boc activation → aminolysis | Morpholine derivative | 85% |

-

Protocol : A two-step, one-pot process involving Boc protection followed by amine nucleophile attack .

Condensation Reactions

The carboxamide participates in Schiff base formation:

| Aldehyde Partner | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | K₂CO₃/EtOH reflux | Hydrazone derivative | 73% | |

| Vanillin | Microwave irradiation | Bioactive Schiff base | 65% |

-

SAR Impact : Hydrazone derivatives show enhanced anticancer activity due to improved DNA intercalation .

Catalytic Functionalization

Advanced methods for scaffold diversification:

| Method | Catalytic System | Outcome | Yield | Source |

|---|---|---|---|---|

| Rhodium-mediated | CpRh/NaOPiv·H₂O | Annulated benzofuran derivatives | 80% | |

| Nickel-catalyzed | NiCl₂/1,10-phenanthroline | C–H alkylation | 78% |

Scientific Research Applications

In medicinal chemistry, it has shown promise as an antimicrobial and anticancer agent . Its unique structural features make it a valuable compound for studying the mechanisms of action of benzofuran derivatives. Additionally, it has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several synthesized derivatives, particularly in its benzofuran core and carboxamide functionality. Key analogues include:

Key Observations :

- Molecular Weight : The target compound (~377.4 g/mol, estimated) falls between a3 (345.4 g/mol) and the naphthofuran derivative 5a (488.4 g/mol), suggesting moderate bioavailability .

- Heterocyclic Modifications : Unlike the tetrahydrothiophene-dioxide group in , the target’s benzofuran-furan carboxamide structure may reduce steric hindrance, favoring receptor binding .

Physicochemical and Stability Considerations

- Solubility : The benzoyl group may reduce aqueous solubility compared to methyl or acetylated derivatives (e.g., ), necessitating formulation adjustments for in vivo applications.

- Stability : The absence of nitro groups (unlike ) or tetrahydrothiophene-dioxide (unlike ) likely enhances the target’s stability under physiological conditions.

Biological Activity

N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Research indicates that benzofuran derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Apoptosis Induction : Studies have shown that benzofuran compounds can induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

- Antimicrobial Activity : Benzofuran derivatives have demonstrated promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

- Anticonvulsant Activity : Certain derivatives have been evaluated for their ability to prevent seizures in animal models, indicating potential use in treating epilepsy .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 | 12.5 | Apoptosis via caspase activation |

| A549 | 16.4 | Inhibition of AKT signaling |

| Skov-3 | 10.0 | Induction of apoptosis |

Note: IC50 refers to the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy. The minimum inhibitory concentration (MIC) values against selected strains are as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 8 |

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- Anticancer Study : A study on a series of benzofuran derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity towards human cancer cell lines, with mechanisms involving DNA intercalation and apoptosis induction .

- Antimicrobial Evaluation : Research highlighted the effectiveness of benzofuran derivatives against drug-resistant strains of bacteria and fungi, showcasing their potential as novel antimicrobial agents .

- Anticonvulsant Assessment : In vivo studies showed that certain benzofuran-acetamide derivatives exhibited anticonvulsant properties comparable to standard medications like phenytoin, suggesting their potential in treating seizure disorders .

Q & A

Q. What are the established synthetic routes for N-(2-benzoyl-1-benzofuran-3-yl)furan-2-carboxamide, and what reagents are critical for its preparation?

The synthesis of benzofuran-furan carboxamide derivatives typically involves multi-step organic reactions. For example, analogous compounds are synthesized via:

- Cyclization of benzofuran precursors using thiophenol derivatives and electrophiles (e.g., Pd-catalyzed cross-coupling for furan ring introduction) .

- Amide bond formation between activated furan-2-carboxylic acid derivatives (e.g., acyl chlorides) and benzofuran-3-amine intermediates under reflux in acetonitrile or THF . Critical reagents include NaH for deprotonation, thiophenol derivatives for cyclization, and coupling agents like EDCI/HOBt for amidation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

- X-ray crystallography to confirm planarity of the amide bond and dihedral angles between aromatic rings (e.g., trans amide conformation with a dihedral angle of ~9.7° between benzofuran and furan rings) .

- NMR spectroscopy (1H/13C) to identify substituent positions, such as distinguishing benzoyl protons (δ 7.5–8.0 ppm) from furan protons (δ 6.3–7.2 ppm) .

- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at ~377.12 g/mol for C22H15NO4) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous benzofuran-furan carboxamides exhibit:

- Enzyme inhibition : Modulation of cyclooxygenase (COX) and cytochrome P450 enzymes due to electron-withdrawing groups (e.g., fluorine) enhancing binding affinity .

- Anticancer activity : Induction of apoptosis via caspase-3 activation in vitro (IC50 values in the low micromolar range for breast cancer cell lines) .

- Antimicrobial effects : Disruption of bacterial membrane integrity through hydrophobic interactions with lipid bilayers .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling multi-step reactions?

- Stepwise optimization : Adjust reaction temperatures (e.g., 60–80°C for amidation) and solvent polarity (e.g., DMF for solubility vs. acetonitrile for selectivity) .

- Catalyst screening : Test Pd(PPh3)4 vs. CuI for Suzuki-Miyaura coupling efficiency in benzofuran ring formation .

- Purification strategies : Use preparative HPLC with C18 columns (gradient: 10–90% MeOH/H2O) to isolate isomers or byproducts .

Q. What molecular mechanisms underlie its biological activity, and how can target selectivity be validated?

- Computational docking : Model interactions with COX-2 (PDB ID: 5KIR) to identify key hydrogen bonds between the amide group and Arg120/His90 residues .

- Kinase profiling : Screen against a panel of 100+ kinases to assess off-target effects (e.g., using ADP-Glo™ assays) .

- CRISPR knockouts : Validate target dependency by deleting putative receptors (e.g., EGFR) in cell lines and measuring IC50 shifts .

Q. How should researchers resolve contradictions in biological data across similar compounds?

- Structural-activity relationships (SAR) : Compare substituent effects (e.g., fluorine vs. chlorine at the 4-position) on potency using dose-response curves .

- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in logP vs. cytotoxicity .

- Crystallographic validation : Overlay X-ray structures of analogs bound to shared targets to explain variance in binding modes .

Q. What computational tools are recommended for predicting its metabolic stability and toxicity?

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., 2D6 as a major metabolizer) and toxicity alerts for the benzofuran moiety .

- MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability via free-energy profiles .

- QSAR modeling : Train models on datasets like Tox21 to correlate furan ring substitutions with hepatotoxicity risks .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Fragment-based design : Replace the benzoyl group with bioisosteres (e.g., thiophene-2-carbonyl) to enhance solubility while retaining potency .

- Pro-drug strategies : Introduce ester groups at the furan ring to improve oral bioavailability, with hydrolysis assays in simulated gastric fluid .

- 3D pharmacophore mapping : Align active analogs to identify essential features (e.g., planar amide, hydrophobic benzofuran) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.